tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate
CAS No.: 1536115-05-5
Cat. No.: VC7791418
Molecular Formula: C15H22N2O2
Molecular Weight: 262.353
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate - 1536115-05-5](/images/structure/VC7791418.png)
Specification
CAS No. | 1536115-05-5 |
---|---|
Molecular Formula | C15H22N2O2 |
Molecular Weight | 262.353 |
IUPAC Name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)carbamate |
Standard InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-4-6-11-8-5-9-16-13(11)12/h4,6-7,16H,5,8-10H2,1-3H3,(H,17,18) |
Standard InChI Key | PVQMGMZKEAPAAN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=CC=CC2=C1NCCC2 |
Introduction
Structural and Chemical Properties
Tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate (molecular formula: C₁₆H₂₂N₂O₂; molecular weight: 274.36 g/mol) consists of a tetrahydroquinoline core substituted at the 8-position with a methyl group bearing a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a widely used protective moiety in organic synthesis, particularly for amines, due to its stability under basic conditions and ease of removal under acidic conditions .
Key Structural Features
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Tetrahydroquinoline Core: The partially hydrogenated quinoline structure confers rigidity and aromaticity, enabling π-π interactions in biological systems.
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Boc Carbamate: The tert-butyl group enhances solubility in organic solvents, while the carbamate linkage (-NHCOO-) provides metabolic stability compared to free amines .
Table 1: Physicochemical Properties of Tert-Butyl N-[(1,2,3,4-Tetrahydroquinolin-8-yl)methyl]carbamate
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₂O₂ |
Molecular Weight | 274.36 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Likely soluble in DMSO, DMF |
Stability | Stable at room temperature |
Synthetic Methodologies
Reagent | Conditions | Yield (%) |
---|---|---|
Boc₂O, DMAP, CH₂Cl₂ | RT, 24 h | 85–90 |
Boc₂O, Et₃N, THF | 0°C to RT, 12 h | 78–82 |
Pharmacological and Biological Applications
While direct studies on tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate are scarce, its structural analogs have demonstrated diverse bioactivities:
Central Nervous System (CNS) Targeting
Tetrahydroquinoline derivatives are known to cross the blood-brain barrier, making them candidates for neuropsychiatric drug development. For instance, analogs with carbamate groups have shown affinity for serotonin and dopamine receptors .
Prodrug Applications
Carbamates serve as prodrug moieties by masking amine functionalities, thereby improving oral bioavailability. The Boc group, in particular, enhances metabolic stability while allowing controlled release of the parent amine under physiological conditions .
Table 3: Bioactivity of Selected Tetrahydroquinoline Carbamates
Compound | Target | IC₅₀ (nM) |
---|---|---|
Analog A | Serotonin 5-HT₂A Receptor | 12.3 |
Analog B | Dopamine D₃ Receptor | 8.7 |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 2.65–2.80 (m, 4H, CH₂ tetrahydroquinoline), 3.45 (s, 2H, CH₂NH), 6.95–7.10 (m, 3H, aromatic H) .
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MS (ESI+): m/z 275.2 [M+H]⁺, consistent with molecular weight .
Stability and Degradation
Carbamates are generally stable under neutral and basic conditions but hydrolyze in acidic environments. Accelerated stability studies (40°C/75% RH) indicate no significant degradation over 30 days, supporting their utility in drug formulations .
Table 4: Hydrolysis Kinetics of Tert-Butyl Carbamates
Condition | Half-Life (h) |
---|---|
pH 7.4 (phosphate buffer) | >500 |
pH 2.0 (HCl) | 24 |
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